5,6-Diaminopyrimidine-2,4-dicarbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4N6 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
5,6-diaminopyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-5(9)6(10)12-4(2-8)11-3/h9H2,(H2,10,11,12) |
InChI Key |
LFFWDCXSBXPLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=NC(=N1)C#N)N)N |
Origin of Product |
United States |
Derivatization Strategies and Post Synthetic Modifications of 5,6 Diaminopyrimidine 2,4 Dicarbonitrile Frameworks
Functional Group Transformations on the Pyrimidine (B1678525) Core
The functional groups attached to the pyrimidine ring can be selectively modified to introduce new functionalities and build molecular complexity.
The hydrolysis of amino groups in diaminopyrimidine systems is a common method for synthesizing oxo-substituted pyrimidines. In many 2,4-diaminopyrimidine (B92962) systems, treatment with acid, such as 6 M HCl, typically results in the selective hydrolysis of the C4-amino group to yield the corresponding 2-amino-4-oxopyrimidine isomer nih.gov. However, the regioselectivity of this hydrolysis can be influenced by the electronic nature of other substituents on the pyrimidine ring nih.gov.
Research has shown that the presence of an electron-donating nitrogen atom linked to the C6 position of the 2,4-diaminopyrimidine ring can alter the preferred site of hydrolysis, leading to the formation of the 4-amino-2-oxopyrimidine isomer instead nih.gov. Given that the target molecule, 5,6-diaminopyrimidine-2,4-dicarbonitrile, possesses an amino group at the C6 position, this electronic effect could potentially be leveraged to control the outcome of hydrolysis reactions on its C2 and C4 positions, assuming prior conversion of the nitrile groups.
Halogenation of the pyrimidine core is a key strategy for enabling subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. While direct halogenation of this compound is not explicitly detailed, analogous pyrimidine systems are commonly halogenated to create versatile synthetic intermediates. For instance, dihalopyrimidines like 2,4-dichloropyrimidine serve as foundational substrates for a multitude of cross-coupling reactions nih.govnih.govfigshare.com. A similar strategy could be envisioned where the amino groups of the target molecule are first converted into leaving groups, such as halogens, via reactions like the Sandmeyer reaction, paving the way for cross-coupling.
The reactivity of halogens on the pyrimidine ring is position-dependent. In 2,4-dihalopyrimidines, substitution reactions typically favor the C4 position figshare.com. However, the choice of catalyst and ligands can override this inherent selectivity, enabling reactions at the C2 position figshare.com.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing aryl- and heteroaryl-substituted pyrimidines. This reaction typically involves the palladium-catalyzed coupling of a halopyrimidine with an aryl or heteroaryl boronic acid researchgate.netresearchgate.net. For instance, 6-chloro-2,4-diaminopyrimidine has been successfully coupled with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ to produce 6-aryl-2,4-diaminopyrimidines in moderate to high yields researchgate.net.
This methodology is directly applicable for the derivatization of a halogenated this compound framework. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields.
| Halopyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | - | - | Moderate | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | researchgate.net |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | - | nih.gov |
Beyond the Suzuki reaction, a broad range of palladium-catalyzed coupling methodologies can be employed to derivatize halogenated pyrimidine cores. These reactions are essential for creating diverse molecular structures. The Sonogashira coupling, for example, allows for the introduction of alkynyl groups by reacting a halopyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst researchgate.net.
The choice of palladium catalyst and, crucially, the supporting ligands can dictate the regioselectivity of the coupling reaction, especially on poly-halogenated substrates nih.gov. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote unconventional C2 selectivity in the cross-coupling of 2,4-dichloropyrimidines, contrasting with the typically favored C4-coupling nih.govfigshare.com. This ligand-controlled selectivity is a powerful tool for directing the synthesis towards a specific isomer.
Alkylation can occur at several positions on the this compound framework. N-alkylation of the exocyclic amino groups is a common transformation. Furthermore, the nitrogen atoms of the pyrimidine ring itself can be alkylated. While direct C-alkylation of the pyrimidine ring is less common, it can be achieved through methods such as lithiation followed by reaction with an alkyl halide, although this often requires specific activating groups on the ring.
In related systems, such as 5,6-diaminouracil derivatives, reactions with α-bromoacetophenones lead to the formation of N-alkylated products, which can subsequently cyclize mdpi.com. Another relevant strategy is the direct regioselective N7-alkylation of purine (B94841) derivatives (which contain a pyrimidine ring fused to an imidazole ring), which has been achieved using a Lewis acid catalyst like SnCl₄ with tert-alkyl halides nih.gov. This demonstrates that selective alkylation of the ring nitrogens is feasible and can be controlled.
Halogenation and Subsequent Cross-Coupling Reactions
Annulation Reactions for Fused Heterocyclic Systems
The vicinal 5,6-diamino arrangement on the pyrimidine core is an ideal precursor for annulation reactions, which involve the construction of a new ring fused to the pyrimidine scaffold. This is a primary method for synthesizing important bicyclic and polycyclic heterocyclic systems, such as pteridines and other fused pyrimidines.
Formation of Thienopyrimidine Derivatives from Pyrimidine-Dicarbonitriles
While direct synthesis of thienopyrimidine derivatives from this compound is not extensively documented in the reviewed literature, the chemical behavior of analogous aminodicarbonitrile systems provides insights into potential synthetic pathways. For instance, the reaction of 3-amino-5-phenylamino-2,4-dicarbonitrile with formamide has been shown to yield the corresponding 4-aminothieno[3,2-d]pyrimidine derivative. This transformation suggests that the vicinal amino and cyano groups can undergo cyclization with a one-carbon synthon to form the pyrimidine ring of the thienopyrimidine system.
Further elaboration of such thienopyrimidine frameworks can be achieved through various reactions. For example, the 4-amino group can be condensed with aldehydes, such as benzaldehyde, to form Schiff bases. These intermediates can then be reacted with reagents like ethyl cyanoacetate to construct additional fused rings, leading to complex polycyclic systems like pyridothienopyrimidines. Another approach involves the condensation of the aminodicarbonitrile precursor with triethyl orthoformate, followed by cyclization with hydrazine hydrate to afford aminoimino-dihydrothieno[3,2-d]pyrimidines. Diazotization of the amino group can also be employed to introduce other functionalities, which can then be used for further ring annulation reactions.
These examples, while not starting directly from this compound, highlight the potential of the aminodicarbonitrile moiety to serve as a versatile precursor for a range of thienopyrimidine derivatives. The key steps involve the cyclization of the amino and cyano groups to form the pyrimidine ring, followed by further modifications of the resulting fused system.
Synthesis of Pyrido[2,3-d]pyrimidine and Related Annulated Structures
The synthesis of pyrido[2,3-d]pyrimidines often involves the construction of the pyridine ring onto a pre-existing pyrimidine core. A common strategy utilizes 6-aminopyrimidine derivatives, which are activated towards electrophilic substitution at the 5-position. jocpr.comnih.gov The reaction with 1,3-dicarbonyl compounds or their equivalents is a widely employed method to form the pyridine ring. jocpr.comnih.gov For instance, the condensation of 6-aminouracil with acetylacetone in the presence of an acid catalyst yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione nih.gov.
While specific examples starting from this compound are not detailed in the available literature, the general principles of pyrido[2,3-d]pyrimidine synthesis can be applied. The presence of the amino group at the 6-position of the subject compound suggests its potential to undergo similar cyclization reactions. The electron-withdrawing dicarbonitrile groups at the 2- and 4-positions, however, would significantly influence the reactivity of the pyrimidine ring and would need to be considered in the reaction design.
Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of pyrido[2,3-d]pyrimidines and related fused systems like pyrido[2,3-d:5,6-d']dipyrimidines. jocpr.comresearchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, often under environmentally friendly conditions. The development of MCRs involving this compound could provide a direct and efficient route to novel pyrido[2,3-d]pyrimidine derivatives.
Reactions with Electrophilic Reagents for Novel Ring Systems
The reaction of diamino-dicarbonitrile scaffolds with various electrophilic reagents can lead to the formation of diverse and novel fused heterocyclic systems. Although direct examples with this compound are scarce in the provided literature, the reactivity of analogous compounds offers valuable insights. For instance, the reaction of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with active carbonyl compounds like ninhydrin and glyoxal has been shown to yield complex polycyclic structures. researchgate.netsciforum.netmdpi.comsciforum.net
In these reactions, the neighboring amino groups act as nucleophiles, attacking the electrophilic carbonyl carbons to initiate a cascade of cyclization and dehydration steps. The reaction with ninhydrin leads to the formation of dihydroindeno[1,2-e]pyrido[1,2-b] researchgate.netmdpi.comtriazines, while the reaction with glyoxal affords functionalized 6-oxo-6H-pyrido[1,2-b] researchgate.netmdpi.comtriazine-7,9-dicarbonitriles. sciforum.netmdpi.comsciforum.net
These examples demonstrate the potential of the vicinal diamino functionality in the this compound framework to react with a variety of electrophiles to construct novel fused ring systems. The specific outcome of such reactions would depend on the nature of the electrophile and the reaction conditions employed. The dicarbonitrile groups would likely remain intact during these transformations, providing further handles for subsequent modifications.
Table 1: Examples of Reactions of Aminodicarbonitrile Scaffolds with Electrophiles
| Starting Material | Electrophilic Reagent | Product | Reference |
| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Ninhydrin | Dihydroindeno[1,2-e]pyrido[1,2-b] researchgate.netmdpi.comtriazines | sciforum.netmdpi.comsciforum.net |
| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Glyoxal | 6-Oxo-6H-pyrido[1,2-b] researchgate.netmdpi.comtriazine-7,9-dicarbonitriles | sciforum.netmdpi.comsciforum.net |
Design Principles for Novel Substituted Pyrimidine Derivatives
The design of novel substituted pyrimidine derivatives based on the this compound framework should be guided by principles of medicinal chemistry and an understanding of structure-activity relationships (SAR). The pyrimidine core is a well-established scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. mdpi.comnih.govnih.gov
Key design principles for derivatizing the this compound scaffold include:
Exploitation of Reactive Sites: The two amino groups and two cyano groups are primary sites for modification. The amino groups can be acylated, alkylated, or used in cyclization reactions to build fused rings. The cyano groups can be hydrolyzed to amides or carboxylic acids, or they can participate in cycloaddition reactions.
Introduction of Diverse Substituents: The introduction of a variety of substituents with different electronic and steric properties is crucial for exploring the chemical space and optimizing biological activity. This can be achieved through the reactions mentioned above, as well as through cross-coupling reactions if suitable handles are introduced onto the pyrimidine ring.
Isosteric Replacements: The replacement of certain functional groups with their isosteres can lead to improved pharmacological properties. For example, replacing a carbonyl group with a thiocarbonyl or a methylene group can modulate the compound's polarity, lipophilicity, and metabolic stability. nih.gov
Structure-Based Design: When a specific biological target is known, structure-based design techniques, such as molecular docking, can be employed to design derivatives that are predicted to have high affinity and selectivity for the target. nih.gov This approach can help in the rational design of more potent and less toxic compounds.
Scaffold Hopping and Ring Transformation: In some cases, it may be beneficial to transform the pyrimidine ring itself into another heterocyclic system. Novel pyrimidine-to-pyrimidine ring transformations have been reported, offering a pathway to structurally diverse compounds that may possess unique biological profiles. rsc.org
By applying these design principles, the this compound scaffold can be systematically modified to generate libraries of novel compounds with the potential for a wide range of applications in medicinal chemistry and materials science.
Therefore, it is not possible to provide a detailed, data-driven article on the advanced spectroscopic investigation of this compound that meets the requirements for detailed research findings and data tables. Constructing such an article would necessitate access to proprietary research data or laboratory analysis of the compound itself.
To fulfill the user's request, one would typically consult primary research articles detailing the synthesis of this compound, as these would contain the necessary characterization data. Without access to such a source, any attempt to provide the requested spectroscopic analysis would be speculative and not based on established scientific findings.
Advanced Spectroscopic Investigation Techniques for Structural Elucidation and Characterization
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
Electronic spectroscopy is a vital tool for investigating the conjugated π-system and chromophoric nature of molecules. The presence of the pyrimidine (B1678525) ring, along with amino and dinitrile substituents, suggests that 5,6-Diaminopyrimidine-2,4-dicarbonitrile would exhibit distinct electronic absorption properties.
UV-Vis spectroscopy is employed to identify the wavelengths at which a molecule absorbs light in the ultraviolet and visible regions. This absorption is indicative of electronic transitions within the molecule, often π → π* and n → π* transitions in conjugated systems. For a compound with the structural features of this compound, the analysis of its UV-Vis spectrum would provide insights into the extent of electronic conjugation. However, specific experimental data for its absorption maxima (λmax) are not available.
Table 1: Hypothetical UV-Vis Spectral Data for this compound (Note: The following data is illustrative and not based on experimental results.)
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M-1cm-1) |
| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dichloromethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
While the exact mass spectrum of this compound is not documented in the searched sources, the expected molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN, NH3, or cyano radicals, which would be characteristic of its structure.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. This is a definitive method for confirming the chemical formula of a newly synthesized compound. The exact mass of this compound would be calculated based on the most abundant isotopes of its constituent atoms (Carbon, Hydrogen, and Nitrogen).
Table 2: Expected HRMS Data for this compound (Note: The following data is calculated based on the molecular formula and not from experimental results.)
| Molecular Formula | Ion Type | Calculated m/z | Measured m/z |
| C6H4N6 | [M+H]+ | 161.0570 | Data Not Available |
| C6H4N6 | [M+Na]+ | 183.0390 | Data Not Available |
Computational and Theoretical Chemistry Studies of 5,6 Diaminopyrimidine 2,4 Dicarbonitrile and Its Analogues
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in a condensed phase and over longer timescales.
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution or in a biological environment. nih.govresearchgate.netarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, solvation, and interactions of 5,6-diaminopyrimidine-2,4-dicarbonitrile and its analogues.
For example, MD simulations could be used to study the hydration of this molecule, revealing the arrangement of water molecules around the polar amino and nitrile groups. This information is crucial for understanding its solubility and behavior in aqueous environments. Furthermore, if this molecule or its derivatives are being considered for biological applications, MD simulations can be used to model their interactions with proteins or nucleic acids, providing insights into their binding modes and affinities. Studies on other functionalized pyrimidines have utilized MD simulations to understand their binding with protein receptors. nih.gov
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For a molecule with rotatable bonds, such as the amino groups in this compound, there can be multiple low-energy conformations.
Computational methods can be used to perform a systematic search of the conformational space to identify the global and local energy minima. This involves rotating the single bonds in the molecule and calculating the energy at each step. The results can be visualized as a potential energy surface or a Ramachandran-like plot, which shows the energetically favorable and unfavorable regions of the conformational space. For substituted pyrimidines, conformational analysis can reveal the preferred orientations of the substituents, which can influence their intermolecular interactions and crystal packing. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity. For analogues of this compound, these studies have revealed key structural features that govern their efficacy against various biological targets.
Research into a series of 2-amino-4,6-diarylpyrimidine derivatives as inhibitors of α-glucosidase and α-amylase has demonstrated the importance of the substituents on the aryl rings. nih.gov A QSAR investigation showed a strong correlation (R² = 0.999916) between the chemical structures and their inhibitory activities, indicating the predictive power of the model. nih.gov For instance, compounds with specific substitutions on the diarylpyrimidine scaffold exhibited potent dual inhibition, with IC50 values significantly lower than the standard, rutin. nih.gov
Similarly, studies on 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, which share the dicarbonitrile feature, identified structural modifications that improved anti-prion activity by approximately 40-fold. nih.gov This highlights the sensitivity of the biological activity to changes in the substitution pattern on the core scaffold.
In the context of adenosine (B11128) receptor (AR) antagonists, the design of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was based on SAR data from related pyrimidine (B1678525) series. nih.gov The introduction of a cyano group at the 5-position was hypothesized to increase the acidity of the exocyclic amino group, thereby strengthening the hydrogen bond interactions with key residues like asparagine in the receptor's binding site. nih.gov The affinity and selectivity of these compounds were found to be highly dependent on the nature of the aryl groups at positions 4 and 6, as well as the substitution on the 2-amino group. nih.gov
The following table summarizes the inhibitory activities of selected pyrimidine analogues against different enzymes, illustrating the structure-activity relationships discussed.
| Compound Class | Target Enzyme(s) | Key Structural Features | Representative IC50 Values (µM) |
| 2-Amino-4,6-diarylpyrimidine derivatives | α-glucosidase / α-amylase | Varied substituents on diaryl rings | Compound 4p: 0.087 (α-glucosidase), 0.189 (α-amylase)Compound 6p: 0.095 (α-glucosidase), 0.214 (α-amylase) nih.gov |
| Pyrimidine-5-carbonitrile hybrids | Cyclooxygenase-2 (COX-2) | Benzoazole or sulphonamide moieties at C-2 | Compound 3b: 0.20Compound 5b: 0.18Compound 5d: 0.16 nih.gov |
| 5-Arylethylidene-aminopyrimidine-2,4-diones | Bromodomain-containing protein 4 (BRD4) | Unsubstituted phenyl moiety | Compound 4: 0.029 mdpi.com |
| 5-Arylethylidene-amino-2-thiopyrimidine-4-ones | Polo-like kinase 1 (PLK1) | Two unsubstituted phenyl moieties | Compound 7: 0.02 mdpi.com |
This table is interactive. Click on the headers to sort the data.
QSAR models provide a mathematical framework for these observations, allowing for the prediction of activity for untested compounds. mdpi.com For a series of pyrimidine and purine (B94841) derivatives with anti-herpetic activity, statistically significant QSAR models were built to predict pIC50 values, which were then used to identify molecular fragments that either enhance or diminish activity. mdpi.com
Theoretical Investigations of Reaction Mechanisms and Pathways
Theoretical studies are crucial for understanding the underlying mechanisms of chemical reactions used to synthesize or modify pyrimidine scaffolds. Computational analysis of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines revealed an unexpected outcome where a disubstituted product was formed instead of the anticipated monosubstituted compound. chemrxiv.orgchemrxiv.org A computational study of the sequential nucleophilic aromatic substitution (SNAr) reactions indicated that a Meisenheimer complex plays a key role in the reaction mechanism, explaining the preferential formation of the disubstituted product. chemrxiv.org These calculations were performed at the M06-2X/6-31G* level of theory, including solvation effects, to accurately model the reaction environment. chemrxiv.org
Furthermore, theoretical investigations into the multicomponent reaction for synthesizing pyrido[2,3-d]pyrimidines have detailed a five-step mechanism: Knoevenagel condensation, Michael addition, cyclization, propanone/CO2 release, and tautomerization. nih.gov While no specific theoretical study on this compound was found, the cyanation of halo-pyrimidines or halo-pyridines is a relevant pathway. The synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile was achieved through the cyanation of 2,5-dibromo-3,4-diaminopyridine using copper cyanide. mdpi.com Theoretical studies on such transition-metal-catalyzed cyanation reactions can elucidate the reaction energetics, transition state structures, and the role of the catalyst, providing insights applicable to the synthesis of the target compound.
Prediction of Molecular Interactions and Binding Affinity
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a this compound analogue, interacts with a biological target at the atomic level. These methods are essential for rational drug design and for understanding the molecular basis of a compound's activity. nih.gov
In a study of novel pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, molecular modeling was used to examine the binding modes of the most active compounds within the enzyme's active site. nih.govresearchgate.net The docking results were compared with the binding mode of the known inhibitor Celecoxib. The designed compounds were found to fit well within the binding pocket, forming key interactions, such as hydrogen bonds with residues like Leu352, Gln192, and Arg513, which are crucial for inhibitory activity. nih.gov
For a series of 2-amino-4,6-diarylpyrimidine derivatives designed as A1 adenosine receptor (AR) antagonists, molecular simulations provided insight into the binding interactions. nih.gov A critical interaction identified was a double-hydrogen bond between the exocyclic amino group of the pyrimidine and the side chain of an asparagine residue (Asn6.55) in the receptor. The cyano group at position 5 was predicted to enhance this key interaction. nih.gov
Similarly, docking studies of dual BRD4 and PLK1 inhibitors based on an aminopyrimidine scaffold revealed that the compounds fit into the volasertib (B1683956) binding site of both kinases. mdpi.com The aminopyrimidine moiety was shown to engage in hydrophobic interactions, while other parts of the molecules formed specific hydrogen bonds with key residues like Cys133 and Leu59 in PLK1. mdpi.com
The binding affinities and key interactions for several pyrimidine analogues are summarized in the table below.
| Compound Class | Target Protein | Predicted Key Interactions | Predicted Binding Affinity (kcal/mol) |
| Pyrimidine-5-carbonitrile derivatives | COX-2 | H-bonds with Leu352, Gln192, Arg513; Arene-H interaction with Ser353 | -6.13 (for reference ligand Celecoxib) nih.gov |
| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A1 Adenosine Receptor | Double H-bond with Asn6.55 | Not specified |
| 5-Arylethylidene-aminopyrimidine derivatives | BRD4 / PLK1 | H-bonds with Cys133, Leu59 (in PLK1); Hydrophobic interactions | Not specified |
| 2-Amino-4,6-diarylpyrimidine derivatives | α-glucosidase / α-amylase | Interactions with active site residues | Not specified |
This table is interactive. Click on the headers to sort the data.
These computational predictions of molecular interactions are vital for guiding the synthesis of more potent and selective analogues, providing a structural basis for the observed SAR data.
Coordination Chemistry of 5,6 Diaminopyrimidine 2,4 Dicarbonitrile and Its Derivatives
Ligand Design and Synthesis for Metal Complexation
The design of ligands based on the pyrimidine (B1678525) framework is driven by the diverse coordination modes they can adopt. Aminopyrimidine ligands can act as monodentate donors, typically through one of the ring nitrogen atoms. pvpcollegepatoda.org Coordination through the exocyclic amino nitrogen is less common but has been reported. pvpcollegepatoda.org The presence of multiple donor sites allows for bidentate chelation or bridging behavior, leading to the formation of polynuclear complexes or coordination polymers. pvpcollegepatoda.orgresearchgate.net
In the case of 5,6-diaminopyrimidine-2,4-dicarbonitrile, the two amino groups, two nitrile groups, and the ring nitrogens present a rich array of potential binding sites. This multi-denticity makes it an attractive candidate for designing complex supramolecular assemblies. The synthesis of such precursor ligands follows established organic chemistry protocols. For instance, the closely related isomer 3,4-diaminopyridine-2,5-dicarbonitrile is synthesized through the cyanation of 2,5-dibromo-3,4-diaminopyridine using copper cyanide in dimethylformamide. mdpi.com This method highlights a viable pathway for producing dicyano-substituted diamino-heterocycles suitable for subsequent use as ligands in metal complexation.
Synthesis of Metal Complexes Featuring Diaminopyrimidine Ligands
The synthesis of metal complexes with aminopyrimidine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of metal, anion, and reaction conditions can influence the final structure and dimensionality of the coordination compound.
A wide array of transition metal complexes featuring aminopyrimidine derivatives have been synthesized and characterized. mdpi.com Metals such as copper(II), cobalt(II), nickel(II), palladium(II), and rhodium(II) readily form complexes with these ligands. mdpi.comtandfonline.comnih.gov For example, reacting 2-aminopyrimidine (B69317) with cobalt(II) or nickel(II) halides in an acidic aqueous solution yields crystalline complex salts. tandfonline.com Similarly, complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione with metals like Rhodium(III) and Palladium(II) have been prepared, demonstrating the versatility of the diaminopyrimidine core. nih.gov In some cases, the pyrimidine derivative acts not only as a ligand but also as a reducing agent during the synthesis, as seen in the formation of Ru(II) and Ir(III) complexes from Ru(III) and Ir(IV) precursors. nih.gov
The geometry of these complexes varies significantly. Based on spectral and magnetic data, octahedral geometries have been proposed for many complexes, including those of Mn(II), Co(II), and Cr(III), while square planar or tetrahedral geometries are suggested for others, such as those involving Pd(II). mdpi.comnih.gov
| Metal Ion | Ligand | Complex Formula | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(II) | 2-Aminopyrimidine | [(C₄H₅N₃)₂CoCl₄] | Square Planar CoCl₄ with axial ligands | tandfonline.com |
| Ni(II) | 2-Aminopyrimidine | [(C₄H₅N₃)₂NiBr₄] | Square Planar NiBr₄ with axial ligands | tandfonline.com |
| Cu(II) | 2,4-Diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine (Trimethoprim) | [C₃₆H₅₀Cu₃N₈O₁₆] | Trinuclear complex | researchgate.net |
| Pd(II) | 2-Amino-4,6-dimethylpyrimidine & Schiff Base | [Pd(L1)(L2)Cl] | Tetrahedral | mdpi.com |
| Rh(III) | 4,6-Diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | [RhL₃]·2H₂O | Octahedral | nih.gov |
| Ag(I) | 4,6-Diamino-2-pyrimidinethiol | Coordination Polymer | Not specified | nih.gov |
While less common than transition metals, main group metals also form complexes with pyrimidine-based ligands. A notable example involves a cadmium(II) complex with 2-amino-4-methylpyrimidine, [Cd(NO₃)₂(C₅N₃H₇)₂(H₂O)₂]. researchgate.net In this compound, the cadmium center is coordinated by two aminopyrimidine ligands, two nitrate (B79036) anions, and two water molecules, resulting in a distorted octahedral geometry. researchgate.net The synthesis of such complexes demonstrates that the coordination chemistry of diaminopyrimidines extends beyond the d-block elements.
Structural Characterization of Coordination Compounds
The definitive elucidation of the structure of coordination compounds relies on advanced analytical techniques, with single-crystal X-ray diffraction being the most powerful method. Computational tools like Hirshfeld surface analysis provide further insight into the non-covalent interactions that govern crystal packing.
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information on molecular structure, including bond lengths, bond angles, and the coordination environment of the metal center. acs.org Studies on aminopyrimidine complexes have revealed diverse structural motifs. For example, in the complex of copper with Trimethoprim (B1683648) (a 2,4-diaminopyrimidine (B92962) derivative), the coordination occurs through the N1 atom of the pyrimidine ring, while the amino groups are not involved in direct bonding to the metal. researchgate.net In other structures, 2-aminopyrimidine molecules have been shown to cross-link copper halide chains to form two-dimensional coordination polymers. researchgate.net
The structural data obtained from SC-XRD are crucial for understanding the ligand's binding preferences and the factors that control the self-assembly of these molecules into larger crystalline architectures.
| Compound Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| [(C₄H₅N₃)₂CoCl₄] | Monoclinic | P2₁/c | a=7.540 Å, b=12.954 Å, c=7.277 Å, β=110.09° | tandfonline.com |
| [(C₄H₅N₃)₂NiBr₄] | Monoclinic | P2₁/c | a=7.840 Å, b=13.358 Å, c=7.518 Å, β=110.92° | tandfonline.com |
| [C₃₆H₅₀Cu₃N₈O₁₆] (Cu-Trimethoprim) | Triclinic | P-1 | a=6.464 Å, b=12.549 Å, c=13.491 Å, α=77.51°, β=85.32°, γ=84.41° | researchgate.net |
| [(C₄H₅N₃)CuCl₂]n | Monoclinic | P2₁/m | a=3.929 Å, b=12.373 Å, c=7.050 Å, β=91.20° | researchgate.net |
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the intermolecular interactions within a crystal lattice. nih.gov This analysis maps various properties onto the molecular surface, and the associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
For pyrimidine-based compounds, this analysis reveals the critical role of hydrogen bonding and other weak interactions in stabilizing the crystal structure. In a study of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, Hirshfeld analysis showed that the most significant contributions to crystal packing arise from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions. iucr.orgiucr.org Another analysis on a 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine crystal indicated that H···H (51.6%), C···H (23.0%), N···H (15.8%), and S···H (8.5%) interactions were the most dominant, collectively accounting for nearly 99% of all intermolecular contacts. nih.gov These studies underscore the importance of hydrogen bonds originating from the amino groups in directing the supramolecular assembly of diaminopyrimidine-containing crystals.
| Compound | Interaction Type | Contribution (%) | Reference |
|---|---|---|---|
| 2,4,6-Triaminopyrimidine-1,3-diium dinitrate | O···H/H···O | 53.2% | iucr.orgiucr.org |
| N···H/H···N | 12.5% | ||
| C···H/H···C | 9.6% | ||
| 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | H···H | 51.6% | nih.gov |
| C···H/H···C | 23.0% | ||
| N···H/H···N | 15.8% | ||
| S···H/H···S | 8.5% |
No Publicly Available Research Data on the Coordination Chemistry and Electrochemical Properties of this compound
Following a comprehensive review of scientific literature, no specific studies detailing the coordination chemistry or electrochemical properties of the compound This compound were found. The instructions to focus solely on this specific chemical compound prevent the inclusion of data from related pyrimidine derivatives.
Consequently, it is not possible to provide an article on the following topics as they pertain to this compound:
Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)
Research on the coordination behavior and electrochemical characteristics of this particular compound does not appear to be available in the public domain at this time. Therefore, no data tables or detailed research findings can be generated as requested.
Applications of 5,6 Diaminopyrimidine 2,4 Dicarbonitrile in Organic Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis
While it can be postulated that the high degree of functionalization (two amino groups, two nitrile groups) would make this compound a reactive and versatile building block, no literature has been found to substantiate this specific role.
Precursor for Complex Annulated and Fused Heterocyclic Ring Systems
The adjacent amino groups at the 5 and 6 positions are characteristic features that typically allow for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused six-membered rings.
Synthesis of Polyfunctionally Substituted Pyridines and Pyrimidines
No specific examples of this compound being used to synthesize other substituted pyridines or pyrimidines have been documented.
Pteridine (B1203161) Derivative Formation from Pyrimidine (B1678525) Precursors
The reaction of 5,6-diaminopyrimidines with dicarbonyl compounds is a classic and widely used method for constructing the pteridine ring system. derpharmachemica.comthieme-connect.degoogle.comnih.gov It is highly probable that 5,6-Diaminopyrimidine-2,4-dicarbonitrile would undergo similar cyclocondensation reactions. However, without experimental data, the specific reaction conditions, scope, and resulting products remain hypothetical.
Intermediate in Multi-step Organic Transformations
There is no available information on multi-step synthetic pathways where this compound serves as a documented intermediate.
Biological Activity Mechanisms Associated with 5,6 Diaminopyrimidine 2,4 Dicarbonitrile Frameworks
Enzyme Inhibition Mechanisms
The diaminopyrimidine framework is a key pharmacophore in the design of various enzyme inhibitors, targeting critical pathways in cellular signaling and metabolism.
Dihydrofolate Reductase (DHFR) Inhibition Pathways
One of the most well-established mechanisms of action for diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. nih.govexlibrisgroup.comnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of thymidylate, purines, and certain amino acids. nih.gov By inhibiting this enzyme, diaminopyrimidine compounds disrupt DNA synthesis and cell growth. nih.gov
Derivatives such as trimethoprim (B1683648) and pyrimethamine (B1678524) are classic examples of 2,4-diaminopyrimidine-based DHFR inhibitors. rcsb.orgresearchgate.net These compounds act as competitive inhibitors, binding to the active site of DHFR with high affinity. nih.gov The selectivity of these inhibitors for bacterial or protozoal DHFR over mammalian DHFR is a key aspect of their therapeutic utility, allowing for targeted antimicrobial effects. exlibrisgroup.comnih.gov The structural variations in the DHFR enzyme across different species enable the design of selective inhibitors. nih.gov For instance, suitably substituted diaminopyrimidines can be thousands of times more active against bacterial DHFR than the mammalian enzyme. nih.gov This targeted inhibition of microbial folate synthesis is a cornerstone of their antimicrobial activity. nih.gov
The following table summarizes key diaminopyrimidine-based DHFR inhibitors and their primary applications.
| Compound | Primary Application | Target Organism(s) |
| Trimethoprim | Antibacterial | Bacteria |
| Pyrimethamine | Antiprotozoal (e.g., antimalarial) | Protozoa |
| Methotrexate | Anticancer / Chemotherapeutic | Mammalian cells |
| Iclaprim (B1674355) | Antibacterial | Gram-positive and gram-negative bacteria |
Protein Kinase C (PKC) Isoform Modulation Mechanisms
Derivatives of the diaminopyrimidine scaffold have also been developed as modulators of Protein Kinase C (PKC) isoforms. PKC enzymes are crucial in cellular signal transduction, and their dysregulation is implicated in various diseases. nih.gov A specific 2,4-diamino-5-cyanopyrimidine derivative has been identified as a potent inhibitor of PKC theta (PKCθ), an isoform that plays a critical role in T-cell signaling. nih.gov This makes PKCθ an attractive target for treating T-cell-mediated conditions like autoimmune diseases and transplant rejection. nih.gov
The inhibitory mechanism involves the compound binding to the catalytic domain of the PKC isoform, which blocks the enzyme's ability to phosphorylate its substrate proteins. scbt.com The selectivity of these inhibitors is a significant area of research, as different PKC isoforms have distinct physiological roles. scbt.com The identified 2,4-diamino-5-cyanopyrimidine derivative demonstrated good selectivity for PKCθ over other PKC isozymes, highlighting the potential for designing highly specific modulators based on this chemical framework. nih.gov
IRAK4 Kinase Inhibition and Selectivity Profiles
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a key component of the signaling pathways for Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are central to the innate immune response. nih.govacs.orgnih.gov Dysregulation of these pathways can lead to inflammatory disorders. nih.govacs.org Compounds featuring a 5-aryl-2,4-diaminopyrimidine core have been identified as potent inhibitors of IRAK4. nih.govacs.orgnih.gov
The inhibition mechanism involves these compounds binding to the ATP-binding site of the IRAK4 kinase domain. A cocrystal structure of an early lead molecule with the IRAK4 protein has provided insights into the structure-activity relationship, guiding the design of more potent and selective inhibitors. nih.govacs.org An important aspect of developing IRAK4 inhibitors is ensuring their selectivity over other kinases to minimize off-target effects.
TAK1 Kinase Selectivity Considerations in Pyrimidine (B1678525) Scaffolds
Transforming growth factor-β-activated kinase 1 (TAK1) is another crucial kinase in inflammatory signaling pathways. nih.gov A significant challenge in the development of IRAK4 inhibitors based on the 5-aryl-2,4-diaminopyrimidine scaffold is that initial hits often show inhibitory activity against TAK1 as well. nih.govacs.orgacs.org The inhibition of TAK1 is associated with potential toxicities, such as liver toxicity and bone marrow failure. nih.govacs.orgnih.gov
Therefore, a key focus of optimization is to improve selectivity for IRAK4 over TAK1. nih.govacs.org Research has shown that the selectivity is closely linked to the substituents at the 5-position of the pyrimidine ring. nih.govacs.org The size and hydrogen-bond-forming capability of these substituents can have a dramatic impact on the binding affinity and selectivity. acs.org Additionally, structure-guided design has led to the development of 2,4-disubstituted pyrimidine covalent inhibitors that specifically target TAK1 by binding to Cys174 near the kinase activation loop. nih.gov
Nucleic Acid Binding and Interaction Studies (e.g., DNA binding)
While enzyme inhibition is a primary mode of action, some diaminopyrimidine derivatives also exhibit the potential to interact with nucleic acids. The structural features of the diaminopyrimidine ring, particularly the arrangement of amino groups, allow for the formation of hydrogen bonds, which are fundamental to nucleic acid interactions. oup.com
Studies with 2,6-diaminopurine (B158960) (DAP), an analogue of adenine, show that its incorporation into DNA can increase the thermal stability of the duplex. oup.com This is due to the formation of three hydrogen bonds with thymine, as opposed to the two formed by adenine. nih.govresearchgate.net Similarly, 2,4-diaminopyrimidine (B92962) has been explored for the development of an extended genetic alphabet. oup.com These findings suggest that molecules with a diaminopyrimidine core have the potential to interact with DNA, possibly through groove binding or intercalation, thereby affecting DNA replication and transcription. nih.gov The interaction of small molecules with DNA is a known mechanism for antitumor effects. nih.gov
General Antimicrobial Activity Mechanisms
The antimicrobial activity of compounds based on the diaminopyrimidine framework is predominantly attributed to the inhibition of dihydrofolate reductase (DHFR). nih.govrcsb.orgtaylorandfrancis.com This mechanism is effective against a wide range of bacteria because folic acid is an essential nutrient that bacteria must synthesize themselves. nih.gov By blocking this pathway, diaminopyrimidine-based drugs like trimethoprim effectively halt bacterial growth. exlibrisgroup.comrcsb.org
The efficacy of these compounds can be enhanced when used in combination with sulfonamides. exlibrisgroup.com Sulfonamides inhibit an earlier step in the folic acid synthesis pathway (dihydropteroate synthetase), leading to a synergistic and often bactericidal effect. taylorandfrancis.com The diaminopyrimidine scaffold is a core component of several successful antimicrobial agents, and research continues to explore new derivatives to combat antibiotic resistance. nih.gov For instance, iclaprim is a novel diaminopyrimidine DHFR inhibitor with potent activity against various gram-positive and gram-negative bacteria. nih.govtaylorandfrancis.com
The table below highlights the minimum inhibitory concentration (MIC) values for selected diaminopyrimidine-based compounds against specific microorganisms.
| Compound | Microorganism | MIC (μg/mL) |
| Iclaprim | Chlamydia trachomatis | 0.5 (MIC90) |
| Iclaprim | Chlamydia pneumoniae | 0.5 (MIC90) |
| (±)-6-Alkyl-2,4-diaminopyrimidine derivatives | Bacillus anthracis | 0.125-8 |
| (±)-6-Alkyl-2,4-diaminopyrimidine derivatives | Staphylococcus aureus | 0.125-8 |
| Dihydrophthalazine-appended 2,4-diaminopyrimidine derivatives | Bacillus anthracis | 0.5-2 |
Antibacterial Action Mechanisms
The antibacterial action of compounds based on the diaminopyrimidine framework is predominantly attributed to their role as antagonists of folic acid synthesis. nih.gov These compounds function as potent and selective inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell replication. By inhibiting this enzyme, diaminopyrimidine derivatives effectively halt bacterial growth and proliferation. nih.govnih.gov
A classic example of this mechanism is the antibacterial agent trimethoprim, which is a 2,4-diamino-5-benzylpyrimidine derivative. nih.gov The diaminopyrimidine moiety of these inhibitors mimics the binding of the natural substrate, dihydrofolate, to the active site of the bacterial DHFR enzyme. This binding is highly selective for the bacterial enzyme over its mammalian counterpart, which accounts for the selective toxicity of these compounds against bacteria. nih.gov
The mechanism involves the formation of a stable complex between the inhibitor, the DHFR enzyme, and the cofactor NADPH. nih.gov This ternary complex prevents the catalytic cycle from proceeding, leading to a depletion of the tetrahydrofolate pool within the bacterial cell. Consequently, the synthesis of essential building blocks for DNA and proteins is arrested, resulting in a bacteriostatic effect. The synergistic effect observed when diaminopyrimidines are combined with sulfonamides, which inhibit an earlier step in the folate pathway (dihydropteroate synthase), further underscores this mechanism of action. nih.gov
| Compound Class | Primary Mechanism | Molecular Target | Effect | References |
|---|---|---|---|---|
| Diaminopyrimidines | Folic Acid Antagonism | Dihydrofolate Reductase (DHFR) | Inhibition of DNA synthesis, bacteriostatic effect | nih.gov, nih.gov, nih.gov |
Antifungal Activity Mechanisms
The antifungal mechanisms of pyrimidine derivatives, including those related to the diaminopyrimidine scaffold, are diverse and can involve multiple cellular targets. While the inhibition of DHFR is a known mechanism, other actions contribute to their antifungal effects. mdpi.com One significant mechanism is the disruption of the fungal cell membrane's integrity and permeability. mdpi.com This can lead to the leakage of essential intracellular components and ultimately cell death.
Another proposed mechanism involves the generation of reactive oxygen species (ROS) within the fungal cell. nih.gov An accumulation of ROS can induce oxidative stress, leading to damage of vital cellular components such as proteins, lipids, and DNA. This oxidative damage disrupts normal cellular functions and can trigger apoptosis-like cell death pathways in fungi.
Furthermore, some pyrimidine derivatives may interfere with key fungal enzymes beyond DHFR, disrupting metabolic pathways essential for fungal survival. The specific mechanism can vary depending on the exact chemical structure of the derivative and the fungal species being targeted. mdpi.com
| Proposed Mechanism | Cellular Target/Process | Resulting Effect | References |
|---|---|---|---|
| Membrane Disruption | Fungal cell membrane | Increased permeability, leakage of cellular contents | mdpi.com |
| Oxidative Stress | Induction of Reactive Oxygen Species (ROS) | Damage to DNA, proteins, and lipids | nih.gov |
| Enzyme Inhibition | Essential fungal enzymes (e.g., DHFR) | Inhibition of metabolic pathways | mdpi.com |
Antiprotozoal Activity Mechanisms
The antiprotozoal activity of diaminopyrimidine derivatives is primarily centered on the inhibition of the folate pathway, similar to their antibacterial mechanism. nih.gov Protozoan parasites, like bacteria, rely on the enzyme dihydrofolate reductase (DHFR) for the synthesis of tetrahydrofolate, which is crucial for their DNA synthesis and replication. Compounds such as pyrimethamine, a diaminopyrimidine derivative, are potent inhibitors of protozoal DHFR. nih.gov
These inhibitors are designed to be highly selective for the parasite's DHFR enzyme over the host's (human) enzyme. This selectivity is key to their therapeutic efficacy, as it allows for the disruption of the parasite's life cycle without causing significant harm to the host's cells. By blocking the folate pathway, these compounds deprive the parasite of essential precursors for growth and multiplication, effectively controlling the infection. This mechanism has been demonstrated in various protozoa, including Cryptosporidium parvum and Toxoplasma gondii. nih.gov
Mechanism-based Drug Design Principles Utilizing Diaminopyrimidine Scaffolds
The diaminopyrimidine scaffold is a privileged structure in mechanism-based drug design, particularly for the development of enzyme inhibitors. Its utility stems from its ability to form key hydrogen bond interactions with the hinge region of kinase enzymes and the active sites of other enzymes like dihydrofolate reductase (DHFR). nih.govnih.gov
Key design principles include:
Scaffold Hopping: This principle involves replacing a known core structure (scaffold) with a novel one while maintaining the original biological activity. biosolveit.de For diaminopyrimidines, this could involve modifying the pyrimidine core or its substituents to improve properties like potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. biosolveit.de
Structure-Based Design: This approach utilizes the three-dimensional structure of the target protein to design inhibitors that fit precisely into the active site. For diaminopyrimidine-based kinase inhibitors, the diaminopyrimidine core is often used as an anchor to bind to the ATP-binding site's hinge region. nih.gov Substituents are then rationally designed to extend into other pockets of the active site to enhance affinity and selectivity. nih.gov
Fragment-Based Design: Small molecular fragments containing the diaminopyrimidine core can be identified through screening and then grown or linked together to create more potent lead compounds. This approach allows for the efficient exploration of the chemical space around the core scaffold.
Bioisosteric Replacement: This involves substituting parts of a molecule with other chemical groups that have similar physical or chemical properties to enhance the compound's biological activity or reduce toxicity. In diaminopyrimidine design, this could involve replacing certain functional groups to improve interactions with the target enzyme.
These principles have been successfully applied to develop diaminopyrimidine derivatives as inhibitors for various targets, including bacterial DHFR and protein kinases involved in cancer. nih.govnih.gov
In Vitro and In Vivo (Non-Human Clinical) Model System Investigations for Mechanistic Insights
The elucidation of the biological activity mechanisms of diaminopyrimidine derivatives relies heavily on a combination of in vitro and in vivo model systems. liveonbiolabs.com
In Vitro Models: These studies are conducted outside of a living organism, typically in a controlled laboratory setting. biobide.com They are essential for initial screening and for dissecting specific molecular mechanisms.
Enzyme Assays: Recombinant enzymes, such as DHFR or specific kinases, are used to directly measure the inhibitory activity (e.g., IC50 values) of the diaminopyrimidine compounds. nih.gov This provides direct evidence of target engagement.
In Vivo (Non-Human Clinical) Models: These studies are performed in living organisms, such as rodents, to understand the compound's effects in a complex biological system. biobide.com
Disease Models: Animal models of bacterial, fungal, or protozoal infections are used to evaluate the efficacy of the diaminopyrimidine compounds in a living host. These models are also crucial for studying host-pathogen interactions. researchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These investigations determine how the drug is absorbed, distributed, metabolized, and excreted by the organism (PK) and relate the drug concentration to its therapeutic effect (PD). liveonbiolabs.com
Toxicity Studies: Acute toxicity studies in animals are conducted to assess the safety profile of the compounds and identify potential adverse effects before they can be considered for further development. nih.gov
The integration of data from both in vitro and in vivo models provides a comprehensive understanding of the mechanism of action, efficacy, and safety of diaminopyrimidine-based compounds. liveonbiolabs.com
Advanced Materials Science Research Involving 5,6 Diaminopyrimidine 2,4 Dicarbonitrile Derivatives
Incorporation into Nanostructured Materials
The functional groups of 5,6-diaminopyrimidine-2,4-dicarbonitrile derivatives make them suitable candidates for incorporation into or the synthesis of nanostructured materials. Research on analogous compounds demonstrates the feasibility of creating organic nanostructures with controlled morphologies and properties.
For instance, studies on 6H-1,4-diazepine-2,3-dicarbonitrile, another nitrogen heterocycle with dicarbonitrile groups, have shown that it can be controllably prepared as organic nanostructures ranging from nanoparticles to nanoribbons. nih.gov A key finding was that the morphology of these nanocrystals directly influences their optical properties. The nanoparticles exhibit a primary emission at approximately 710 nm, whereas nanoribbons show a predominant emission shifted to 625 nm. nih.gov This morphology-dependent emission is attributed to different intermolecular interactions affecting the charge distribution of the highest occupied molecular orbitals (HOMO). nih.gov This suggests that derivatives of this compound could also be processed into nanocrystals with tunable photoluminescence.
Furthermore, nanoparticles can be utilized as catalysts in the synthesis of related diaminopyrimidine structures. Amino-functionalized cobalt ferrite (B1171679) (CoFe2O4@SiO2) nanoparticles have been effectively used as a reusable catalyst for preparing 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives. researchgate.net This indicates a synergistic relationship where the pyrimidine (B1678525) derivatives can be both components of nanomaterials and be synthesized using nanocatalysts.
Table 1: Properties of 6H-1,4-Diazepine-2,3-dicarbonitrile (HDD) Nanocrystals
| Morphology | Primary Emission Wavelength | Proposed Origin of Emission Shift |
|---|---|---|
| Nanoparticles | ~710 nm | Changes in intermolecular interactions inducing different charge distributions of HOMO. nih.gov |
| Nanoribbons | ~625 nm |
Design and Synthesis of Functional Materials
The synthesis of functional materials hinges on the ability to modify core chemical structures to achieve desired properties. The this compound scaffold offers multiple reaction sites for creating a diverse library of derivatives. Synthetic routes developed for analogous compounds can be adapted for this purpose.
A common strategy for creating functional pyrimidine derivatives is through multi-component reactions. For example, 2,4-diamino-6-arylpyrimidine-5-carbonitriles have been synthesized via a one-pot reaction of aromatic aldehydes, malononitrile (B47326), and guanidine (B92328) hydrochloride. researchgate.net This method is advantageous due to its efficiency and the use of mild reaction conditions. researchgate.net
Another relevant synthetic approach involves the cyanation of halo-substituted precursors. The synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile, a structural isomer of the pyrimidine target, was achieved by reacting 2,5-dibromo-3,4-diaminopyridine with copper cyanide in DMF. mdpi.com This transformation of halides to nitriles is a crucial step for installing the cyano groups that are vital for electronic applications. mdpi.com These established synthetic protocols provide a roadmap for producing various derivatives of this compound, enabling the tuning of its electronic and physical properties for specific material applications.
Table 2: Synthetic Methodologies for Related Diamino(di)nitrile Heterocycles
| Target Compound Class | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| 2,4-Diamino-6-arylpyrimidine-5-carbonitriles | One-pot multi-component reaction | Aromatic aldehydes, malononitrile, guanidine hydrochloride | researchgate.net |
| 3,4-Diaminopyridine-2,5-dicarbonitrile | Cyanation of dihalo-precursor | 2,5-Dibromo-3,4-diaminopyridine, Copper(I) cyanide | mdpi.com |
Supramolecular Assemblies and Self-Assembly Processes
The two amino groups on the pyrimidine ring make this compound an excellent candidate for constructing ordered supramolecular assemblies through hydrogen bonding. Detailed crystallographic studies of 2,4-diaminopyrimidine (B92962) and its salts reveal its capacity to form predictable and robust intermolecular connections. ibb.waw.plmdpi.com
2,4-diaminopyrimidine is recognized as an appealing planar supramolecular tecton (a building block for self-assembly). ibb.waw.pl A predominant feature in the crystal structures of its derivatives is the formation of a cyclic R²₂(8) homosynthon, where two molecules are linked by N-H···N hydrogen bonds. ibb.waw.pl This specific and stable interaction is a primary mode of association that directs the assembly of the molecules. ibb.waw.pl In addition to N-H···N bonds, these structures are stabilized by a network of N-H···O and C-H···O interactions, particularly when co-crystallized with carboxylates or water molecules, leading to complex 3D networks. ibb.waw.pl The presence of both amino (donor) and nitrile (acceptor) groups on the this compound molecule suggests it can form highly directional and intricate hydrogen-bonded networks, making it a versatile component for crystal engineering and the design of self-assembling materials.
Table 3: Common Supramolecular Synthons in 2,4-Diaminopyrimidine Crystals
| Synthon Type | Graph Set Notation | Interactions Involved | Significance |
|---|---|---|---|
| Homosynthon | R²₂(8) | N-H···N | Main association mode between 2,4-diaminopyrimidine molecules. ibb.waw.pl |
| Heterosynthon | R¹₂(6) | N-H···O | Forms with bifurcated acceptors like carbonyl oxygen. ibb.waw.pl |
| Heterosynthon | R²₂(8) | N-H···O | Observed with anions like carboxylates. ibb.waw.pl |
Exploration in Photonic and Electronic Materials Development
Heterocyclic compounds featuring both diamino and dicarbonitrile groups are of significant interest for the development of materials for photonic and electronic devices. mdpi.com The diamino moiety often serves as an electron-donating group, while the dicarbonitrile groups act as strong electron acceptors. This donor-acceptor character is crucial for creating materials with useful photophysical properties and for facilitating charge transport.
Research on 3,4-diaminopyridine-2,5-dicarbonitrile highlights this potential, as it is considered a promising precursor for constructing materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com The 1,2-diamine functionality is particularly useful for designing fused heterocyclic systems that are of great interest in photovoltaics. mdpi.com
Similarly, pyrazine-2,3-dicarbonitrile (B77751) derivatives, which also possess a dinitrile-substituted nitrogen heterocycle core, are being explored for applications in OLEDs. The combination of the pyrimidine ring, which is known to be electron-deficient, with the powerful electron-withdrawing dinitrile groups in this compound suggests that its derivatives could function effectively as electron-transport or emissive materials in such devices. The controllable optical properties observed in related dicarbonitrile nanocrystals further underscore the potential for creating novel photonic materials with tailored emission characteristics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
